![molecular formula C24H26N2O2 B4081330 3-methoxy-N-[4-(1-piperidinylmethyl)phenyl]-2-naphthamide](/img/structure/B4081330.png)
3-methoxy-N-[4-(1-piperidinylmethyl)phenyl]-2-naphthamide
Overview
Description
3-methoxy-N-[4-(1-piperidinylmethyl)phenyl]-2-naphthamide, also known as MP-10, is a synthetic compound that belongs to the family of naphthamides. It was first synthesized in the late 1990s by a team of researchers led by Dr. David E. Nichols at Purdue University. Since then, it has been widely studied for its potential therapeutic applications in various fields of medicine.
Mechanism of Action
The exact mechanism of action of 3-methoxy-N-[4-(1-piperidinylmethyl)phenyl]-2-naphthamide is not fully understood, but it is believed to act primarily as a selective serotonin receptor agonist. It has been shown to bind to the 5-HT2A and 5-HT2C receptors with high affinity, leading to the activation of downstream signaling pathways. 3-methoxy-N-[4-(1-piperidinylmethyl)phenyl]-2-naphthamide also has some affinity for other receptors, including dopamine and histamine receptors, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
3-methoxy-N-[4-(1-piperidinylmethyl)phenyl]-2-naphthamide has been shown to have a range of biochemical and physiological effects, depending on the target receptor and tissue type. It has been shown to induce apoptosis in cancer cells, inhibit the release of pro-inflammatory cytokines, and modulate pain perception in animal models. 3-methoxy-N-[4-(1-piperidinylmethyl)phenyl]-2-naphthamide has also been shown to have some anxiolytic and antidepressant effects in preclinical studies.
Advantages and Limitations for Lab Experiments
3-methoxy-N-[4-(1-piperidinylmethyl)phenyl]-2-naphthamide has several advantages for laboratory experiments, including its high potency and selectivity for specific receptors. It is also relatively easy to synthesize and purify, making it accessible for researchers. However, there are also some limitations to its use, including its potential toxicity and the need for careful dosing and administration to avoid adverse effects.
Future Directions
There are several potential future directions for research on 3-methoxy-N-[4-(1-piperidinylmethyl)phenyl]-2-naphthamide. One area of interest is its potential use in the treatment of cancer, particularly in combination with other therapies such as chemotherapy and radiation. 3-methoxy-N-[4-(1-piperidinylmethyl)phenyl]-2-naphthamide may also have potential as a treatment for other medical conditions, including pain, addiction, and psychiatric disorders. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Scientific Research Applications
3-methoxy-N-[4-(1-piperidinylmethyl)phenyl]-2-naphthamide has been extensively studied for its potential use in the treatment of various medical conditions, including cancer, pain, and addiction. It has been shown to have potent anti-tumor activity in preclinical studies, with the ability to induce cell cycle arrest and apoptosis in cancer cells. 3-methoxy-N-[4-(1-piperidinylmethyl)phenyl]-2-naphthamide has also been investigated for its analgesic properties, with promising results in animal models of pain. Additionally, it has been studied for its potential use in the treatment of addiction, particularly to opioids and cocaine.
properties
IUPAC Name |
3-methoxy-N-[4-(piperidin-1-ylmethyl)phenyl]naphthalene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-28-23-16-20-8-4-3-7-19(20)15-22(23)24(27)25-21-11-9-18(10-12-21)17-26-13-5-2-6-14-26/h3-4,7-12,15-16H,2,5-6,13-14,17H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDUZQUXRTYECW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)CN4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[4-(piperidin-1-ylmethyl)phenyl]naphthalene-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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